molecular formula C12H4Cl4O B3066124 1,2,6,9-Tetrachlorodibenzofuran CAS No. 70648-18-9

1,2,6,9-Tetrachlorodibenzofuran

Cat. No. B3066124
CAS RN: 70648-18-9
M. Wt: 306 g/mol
InChI Key: IEPGLLVEBKXASE-UHFFFAOYSA-N
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Description

1,2,6,9-Tetrachlorodibenzofuran is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . 1,2,6,9-Tetrachlorodibenzofuran is not deliberately produced by industry but is produced in small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Molecular Structure Analysis

The molecular formula of 1,2,6,9-Tetrachlorodibenzofuran is C12H4Cl4O . The structure includes a dibenzofuran moiety with chlorine atoms substituted at the 1,2,6,9-positions .

Scientific Research Applications

Chromatographic and Mass Spectrometric Analysis

  • Tetrachlorodibenzofuran (TCDF) isomers, including 1,2,6,9-TCDF, have been synthesized and characterized for their chromatographic and mass spectrometric properties. These analyses are crucial for understanding the chemical behavior and identification of TCDFs in various environmental and biological samples (Waddell et al., 1987).

Metabolism and Toxicity Studies

  • The metabolism of TCDFs in different species, including rats and monkeys, has been extensively studied. These studies are vital for understanding the biotransformation, excretion, and potential toxic effects of these compounds in biological systems. For instance, research on the metabolism of 2,3,7,8-TCDF in rats provides insights into the metabolic pathways and major biliary metabolites (Burka et al., 1990).

Environmental Impact and Water Systems

  • Research on the presence of TCDFs in community water systems has highlighted their environmental impact. Studies have found TCDFs in finished drinking water and sediments, underscoring the need for monitoring and assessing the risk of these compounds in aquatic environments (Meyer et al., 1989).

Analytical Techniques

  • Advanced analytical techniques, such as two-dimensional gas chromatography and atmospheric pressure ionization mass spectrometry, have been employed to detect and quantify TCDFs. These methods provide high sensitivity and specificity, essential for environmental monitoring and research purposes (Ligon & May, 1984).

Pharmacokinetics and Bioavailability

  • Studies on the pharmacokinetics and bioavailability of TCDFs in various species, including their long-term fate in the environment and bioaccumulation in organisms, are crucial for assessing the ecological and health risks associated with TCDF exposure. Such research helps in understanding the persistence and movement of these compounds in the ecosystem (Currie et al., 2000).

Therapeutic Potential

  • The potential therapeutic applications of TCDFs, such as their role in inhibiting cancer cell proliferation, have been explored. This aspect of research is significant for developing novel treatments for diseases like estrogen receptor-negative breast cancer (Zhang et al., 2009).

Mechanism of Action

1,2,6,9-Tetrachlorodibenzofuran is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Safety and Hazards

Polychlorinated dibenzofurans, including 1,2,6,9-Tetrachlorodibenzofuran, are known to be toxic. They are persistent organic pollutants (POPs) that pose a serious threat to human health and the ecological environment . They are known developmental toxicants and suspected human carcinogens .

Future Directions

Future research could focus on better understanding the reactivity of radicals toward organic pollutants analogous to 1,2,6,9-Tetrachlorodibenzofuran in the atmosphere . Additionally, more studies are needed to understand the formation and degradation of PCDFs .

properties

IUPAC Name

1,2,6,9-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-2-7(15)12-9(5)10-8(17-12)4-3-6(14)11(10)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPGLLVEBKXASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(C=CC(=C23)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220933
Record name 1,2,6,9-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,6,9-Tetrachlorodibenzofuran

CAS RN

70648-18-9
Record name 1,2,6,9-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6,9-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6,9-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Z387B7Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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